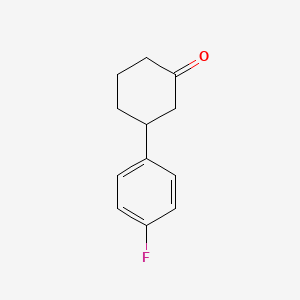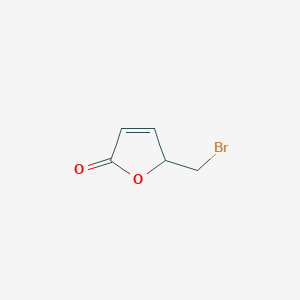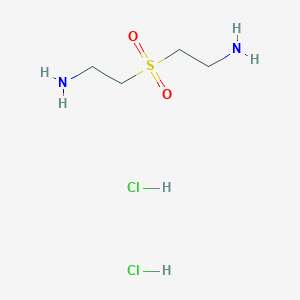
2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine
Vue d'ensemble
Description
The closest compounds I found are “ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate” and “2-chloro-4-methyl-6-(methylthio)phenol”. These compounds have similar structures to the one you’re interested in .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, density, etc. Here are the properties of some related compounds .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
The compound 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine has been utilized in various chemical syntheses and reactions. For instance, it has served as a substrate in the synthesis of complex chemical structures. One study demonstrated the treatment of 2-chloro-4,5-dihydroimidazolium hydrogen sulfate with ammonium thiocyanate, leading to the formation of certain dihydroimidazo[1,2-a]-1,3,5-triazines, which underwent selective alkylation. These compounds were pivotal for further chemical reactions and analyses (Sa̧czewski & Gdaniec, 1987).
Application in Photoacid Generation
In photochemistry, certain derivatives of 1,3,5-triazine, such as 2-methyl- and 2-(2‘-furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazine, are used as photoacid generators in photoresist formulations. These compounds have been studied for their photochemical and photophysical properties under various conditions, which is crucial for understanding and enhancing their application in photoresist technologies (Pohlers et al., 1997).
Antifungal and Antimicrobial Applications
Some derivatives of 1,3,5-triazine, including compounds structurally related to this compound, have been explored for their antifungal and antimicrobial properties. For example, certain 2-(4-nitrobenzothiazol-2′-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines were synthesized and evaluated for antimicrobial activity. These compounds showed promise as antimicrobial agents, indicating the potential of 1,3,5-triazine derivatives in medical and pharmaceutical applications (Sareen et al., 2007).
Dyeing and Textile Industry
In the dyeing and textile industry, derivatives of 2-chloro-s-triazinyl, including 2-chloro-4-methylthio-s-triazinyl, have been synthesized and their reactivity analyzed. These compounds, due to their specific chemical properties, play a significant role in the dyeing process, particularly in terms of fixation to cotton and other materials. The chemical selectivity and exhaust dyeing properties of these dyes have been thoroughly researched, highlighting the importance of triazine derivatives in textile processing (Karapinar et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-methyl-6-methylsulfanyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGQOEDNLWEICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

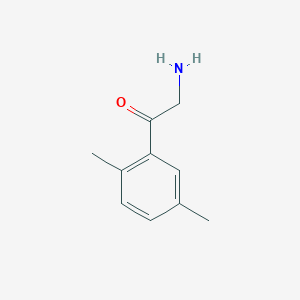
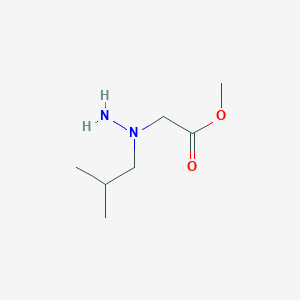
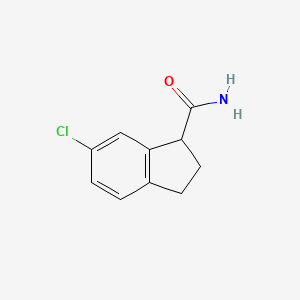

![3-((4-Methoxyphenyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B3284385.png)
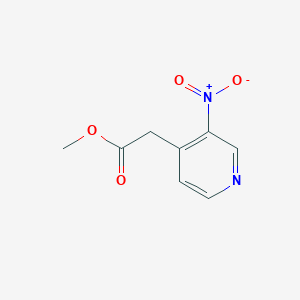
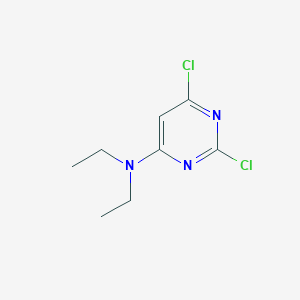
![2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B3284403.png)


